molecular formula C15H11NO B6367817 2-Hydroxy-4-(naphthalen-1-yl)pyridine, 95% CAS No. 1261889-16-0

2-Hydroxy-4-(naphthalen-1-yl)pyridine, 95%

Cat. No. B6367817
CAS RN: 1261889-16-0
M. Wt: 221.25 g/mol
InChI Key: COZXGFSPHLZPHB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-1-yl)pyridine, or 2H4NP, is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound with two nitrogen atoms, two oxygen atoms, and one carbon atom. 2H4NP has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. The focus of

Scientific Research Applications

2H4NP has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a corrosion inhibitor in oil and gas pipelines, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used as a catalyst in the synthesis of heterocyclic compounds, as a fluorescent probe in bioimaging, and as an antioxidant in food and drug formulations.

Mechanism of Action

2H4NP has been shown to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. It has also been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
2H4NP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, leading to decreased drug metabolism and increased drug concentrations in the body. It has also been shown to interact with the enzyme acetylcholinesterase, leading to increased concentrations of acetylcholine in the body. Additionally, it has been shown to be an antioxidant, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The use of 2H4NP in laboratory experiments has several advantages. It is relatively inexpensive and can be obtained easily. It is also easy to handle and is stable in air. Additionally, it can be used in a variety of reactions, including the Sandmeyer and Ullmann reactions. However, there are some limitations to its use. It is not very soluble in water, which can limit its use in certain reactions. Additionally, it is toxic and should be handled with caution.

Future Directions

The potential future directions for 2H4NP are numerous. It could be used to further study the effects of cytochrome P450 inhibition and acetylcholinesterase activation. It could also be used to develop new drugs and drug formulations that utilize its antioxidant properties. Additionally, it could be used to develop new catalysts for organic synthesis and new fluorescent probes for bioimaging. Finally, it could be used to develop new corrosion inhibitors for oil and gas pipelines.

Synthesis Methods

2H4NP can be synthesized using a variety of methods, including the Sandmeyer reaction and the Ullmann reaction. In the Sandmeyer reaction, an alkyl halide is reacted with copper(I) chloride and sodium nitrite to form 2H4NP. In the Ullmann reaction, an alkyl halide is reacted with copper(I) oxide and sodium nitrite to form 2H4NP. This reaction is a milder and more efficient method compared to the Sandmeyer reaction.

properties

IUPAC Name

4-naphthalen-1-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-12(8-9-16-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZXGFSPHLZPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(naphthalen-1-yl)pyridine

CAS RN

1261889-16-0
Record name 2(1H)-Pyridinone, 4-(1-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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